molecular formula C25H31NO8 B1609147 Senampelin B CAS No. 62860-52-0

Senampelin B

Cat. No. B1609147
CAS RN: 62860-52-0
M. Wt: 473.5 g/mol
InChI Key: DYLUSUNCJYDAKT-IFWBSMHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Senampelin B” is a naturally occurring compound with the following chemical structure: 2-Butenoic acid, 2-[[[(2E)-2-methyl-1-oxo-2-buten-1-yl]oxy]methyl]-, [(1R,3S)-3-(acetyloxy)-2,3-dihydro-1-[[(2E)-2-methyl-1-oxo-2-buten-1-yl]oxy]-1H-pyrrolizin-7-yl]methyl ester, (2E)-rel- .

Scientific Research Applications

  • Cardiac Function and Protein Kinase C Activation : Endothelin-1 can increase peak Ca2+ current in rat ventricular myocytes through protein kinase C (PKC)-mediated pathways, indicating its significant role in cardiac function and the modulation of L-type Ca2+ channels (He et al., 2000).

  • Insulin Sensitivity in Coronary Artery Disease : Dual endothelin receptor blockade can enhance insulin sensitivity in patients with insulin resistance and coronary artery disease. This suggests a potential application in managing conditions related to endothelin-1 and its receptors in metabolic disorders (Author Unknown, 2007).

  • Pharmacology of Endothelin Receptors in Renal Failure : The study of endothelin receptors, particularly in the context of chronic renal failure, highlights their importance in systemic and renal hemodynamics. This could be relevant for understanding the broader implications of compounds like Senampelin B in renal physiology and disease (Goddard et al., 2004).

  • Neuroprotective Activity : The neuroprotective properties of certain compounds targeting nicotinic acetylcholine receptors might provide insights into the potential neurological applications of Senampelin B, especially in the context of neurodegenerative disorders (Roncarati et al., 2009).

  • Therapeutic Applications in Aging and Chronic Diseases : Senolytic drugs, which selectively induce apoptosis of senescent cells, have shown potential in treating multiple age-related phenotypes and chronic diseases. While not directly related to Senampelin B, this research area could offer insights into targeting cellular aging processes (Kirkland et al., 2017).

properties

IUPAC Name

[(5S,7R)-5-acetyloxy-7-[(E)-2-methylbut-2-enoyl]oxy-6,7-dihydro-5H-pyrrolizin-1-yl]methyl (E)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO8/c1-7-15(4)23(28)31-13-18(9-3)25(30)32-14-19-10-11-26-21(33-17(6)27)12-20(22(19)26)34-24(29)16(5)8-2/h7-11,20-21H,12-14H2,1-6H3/b15-7+,16-8+,18-9+/t20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLUSUNCJYDAKT-IFWBSMHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCC(=CC)C(=O)OCC1=C2C(CC(N2C=C1)OC(=O)C)OC(=O)C(=CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC/C(=C\C)/C(=O)OCC1=C2[C@@H](C[C@@H](N2C=C1)OC(=O)C)OC(=O)/C(=C/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Senampelin B

CAS RN

62860-52-0
Record name Sena,peline B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062860520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Senampelin B
Reactant of Route 2
Reactant of Route 2
Senampelin B
Reactant of Route 3
Reactant of Route 3
Senampelin B
Reactant of Route 4
Senampelin B
Reactant of Route 5
Reactant of Route 5
Senampelin B
Reactant of Route 6
Senampelin B

Citations

For This Compound
1
Citations
LW Smith, CCJ Culvenor - Journal of Natural Products, 1981 - ACS Publications
There is increasing recognition that the hepatotoxic pyrrolizidine alkaloids may be of greater importance as a cause of human disease than the presently known outbreaks of poisoning …
Number of citations: 569 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.